molecular formula C10H9Cl2NO4 B2387454 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid CAS No. 145592-20-7

3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid

Cat. No.: B2387454
CAS No.: 145592-20-7
M. Wt: 278.09
InChI Key: XXQCWXBYAJLHJW-UHFFFAOYSA-N
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Description

3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is an organic compound that features a dichloroaniline moiety attached to a methoxy-oxopropanoic acid structure

Mechanism of Action

Target of Action

It is known that 3,5-dichloroaniline, a related compound, is used in the production of dyes and herbicides

Mode of Action

The mode of action of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is currently unknown. As a derivative of 3,5-dichloroaniline, it may share some of the same interactions with its targets . More research is required to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

Studies have shown that 3,5-dichloroaniline, a metabolite of certain pesticides, can have significant effects on soil microorganisms and their associated biochemical pathways . Further investigation is needed to determine the specific pathways affected by this compound.

Result of Action

The molecular and cellular effects of this compound are currently unknown. Related compounds such as 3,5-dichloroaniline have been shown to have nephrotoxic effects

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain microorganisms in the soil can affect the degradation and toxicity of 3,5-dichloroaniline . Similarly, the action of this compound may also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, rectification, and separation to obtain the intermediate compounds, followed by oxidation and hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

Uniqueness

3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is unique due to its specific structure, which combines a dichloroaniline moiety with a methoxy-oxopropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7/h2-4,8H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQCWXBYAJLHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145592-20-7
Record name 2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxyacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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